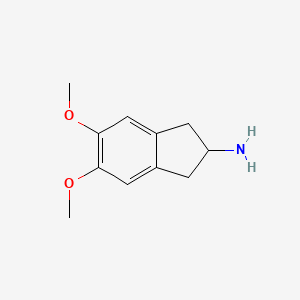

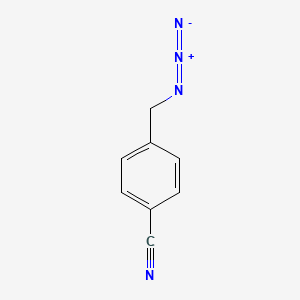

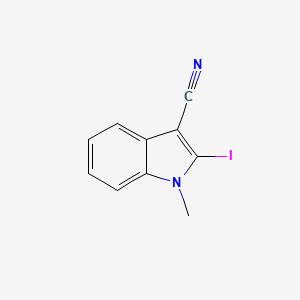

![molecular formula C14H15NO8 B1310644 [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate CAS No. 478951-91-6](/img/structure/B1310644.png)

[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate is a chemical that has been studied in the context of acid-catalyzed rearrangements within the furan series. It is known to undergo various reactions under different conditions, leading to a range of products. The compound's behavior under acid treatment has been a subject of interest, particularly in understanding the rearrangement processes and the resulting products.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the reaction of 2-acetoxy-5-nitro-2,5-dihydro-2-furylmethylene diacetate with methanolic hydrogen chloride has been investigated. This reaction was expected to yield methyl 5,5-dimethoxy-2-oxopent-3-enoate, but instead, it produced methyl 5,5-dimethoxy-4-oxopentanoate and several other previously unreported products . This indicates that the compound can undergo unexpected rearrangements, leading to novel products.

Molecular Structure Analysis

The molecular structure of related compounds, such as (2,4-dichloro-5-nitrophenyl)methylene diacetate, has been analyzed using single-crystal X-ray analysis. This analysis revealed that the phenyl ring in the molecule is slightly disoriented from the idealized C_s symmetry, with a dihedral angle of 29.8(4)° . This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactions of [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate and its analogs are complex and can vary significantly with the conditions. Under mild acid conditions, the main product is cis-2,5-dimethoxy-2,5-dihydrofurfuraldehyde dimethyl acetal, while more vigorous conditions lead to a complex mixture of products . This demonstrates the sensitivity of the compound to reaction conditions and the potential for diverse outcomes.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate, the properties can be inferred from the related compounds and reaction products. For example, the unexpected formation of certain products under specific conditions suggests that the compound is reactive and sensitive to the environment, which is an important aspect of its chemical properties . The structural analysis contributes to understanding its physical properties, such as crystal structure and molecular orientation .

Applications De Recherche Scientifique

Crystal Structure and Molecular Symmetry

[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate has been studied for its unique crystal structures and molecular symmetry. For example, compounds with a trans-diazidophenylene entity, which are structurally similar, exhibit inversion symmetry and crystallize in different crystal systems, showcasing their molecular uniqueness and potential for various applications in materials science (Glöcklhofer et al., 2014).

Synthetic Applications in Organic Chemistry

Significant research has been conducted on the synthetic applications of related compounds in organic chemistry. For instance, the methoxycarbonylation of vinyl acetate catalyzed by palladium complexes involving phenylenebis(methylene) showcases a method to produce ester products with high selectivity (Rucklidge et al., 2006). Additionally, research on hypervalent iodine(III)-induced methylene acetoxylation indicates a useful protocol in organic synthesis due to mild reaction conditions and excellent yields (Liu et al., 2011).

Antiproliferative Effects in Cancer Research

Compounds structurally similar to [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate have been synthesized and tested for their antiproliferative effects against various human cell lines, including breast cancer cell lines. The derivatives have shown higher cytotoxicity than the parent compounds, indicating their potential in cancer treatment (Villegas et al., 2011).

Safety And Hazards

The safety and hazards associated with ADMA are not detailed in the search results. However, as with all chemical compounds, appropriate safety precautions should be taken when handling it.

Orientations Futures

The future directions for the use of ADMA are not specified in the search results. However, it is available for purchase for pharmaceutical testing2, suggesting potential applications in this field.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.

Propriétés

IUPAC Name |

[2-acetyloxy-3-(acetyloxymethyl)-5-nitrophenyl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO8/c1-8(16)21-6-11-4-13(15(19)20)5-12(7-22-9(2)17)14(11)23-10(3)18/h4-5H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTONBRJUYFCXLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC(=C1OC(=O)C)COC(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

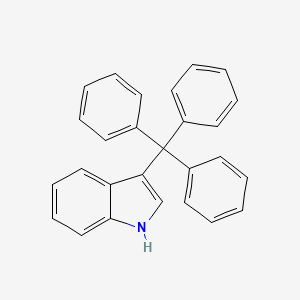

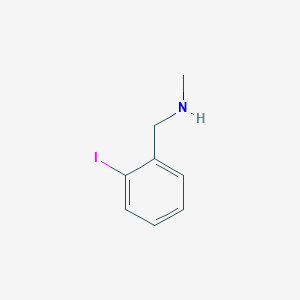

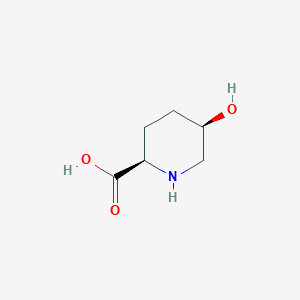

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)